

Application Notes and Protocols for the Purification of Recombinant LwCas13a Protein

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The CRISPR-Cas13a system, particularly the enzyme LwCas13a derived from Leptotrichia wadei, has emerged as a powerful tool for RNA targeting and diagnostics.[1][2] Its RNA-guided RNase activity, including the collateral cleavage of non-target RNAs upon target recognition, forms the basis for highly sensitive nucleic acid detection platforms like SHERLOCK (Specific High-sensitivity Enzymatic Reporter unLOCKing).[3] The production of highly pure and active recombinant LwCas13a protein is a critical prerequisite for the development and application of these technologies. This document provides a detailed protocol for the expression and purification of recombinant LwCas13a from E. coli, designed to yield high-quality protein suitable for research and diagnostic assay development.

Data Presentation

A summary of expected yields and purity at various stages of the LwCas13a purification process is presented below. These values are approximate and can vary based on expression levels and optimization of the purification protocol.

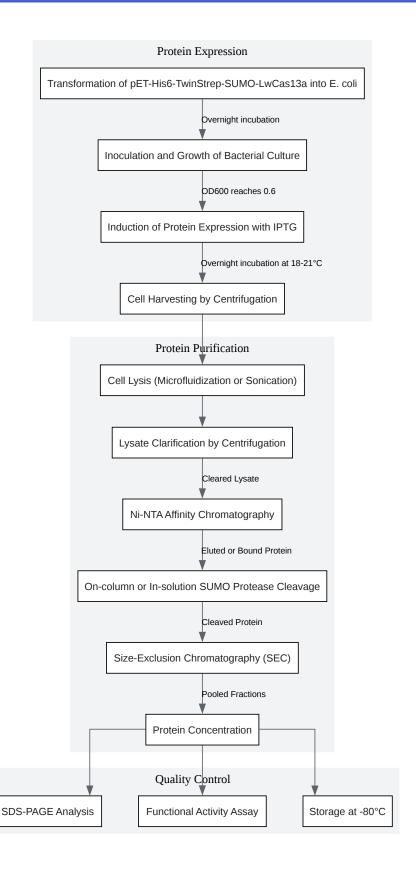


Purification Stage	Typical Protein Yield (mg/L of culture)	Purity (%)	Molecular Weight (kDa)
Crude Lysate	Not applicable	<10	-
Ni-NTA Affinity Chromatography Eluate	2-5	60-80	~155.2 (with His- SUMO tag)[4]
After SUMO Protease Cleavage	1.5-4	>80	~138.5 (cleaved)[4]
Size-Exclusion Chromatography Pool	1-2	>90[1]	~125-139.8 (observed/calculated) [1]

Experimental Workflow

The overall workflow for the purification of recombinant LwCas13a protein is depicted in the following diagram.





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Caption: Workflow for recombinant LwCas13a protein purification.



Experimental Protocols Expression of Recombinant LwCas13a

This protocol describes the expression of His-tagged LwCas13a in E. coli.

Materials:

- pC013: pET His6-TwinStrep-SUMO-LwCas13a plasmid[5][6]
- E. coli Rosetta™ 2(DE3)pLysS competent cells[3][6]
- Terrific Broth (TB) medium[3][5]
- Ampicillin and Chloramphenicol
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

- Transformation: Transform the pET His6-TwinStrep-SUMO-LwCas13a plasmid into Rosetta™ 2(DE3)pLysS competent cells. Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL) and incubate overnight at 37°C.[6]
- Starter Culture: Inoculate a single colony into 50 mL of TB medium containing ampicillin (100 μg/mL) and chloramphenicol (34 μg/mL). Incubate overnight at 37°C with shaking at 300 RPM.[6]
- Large-Scale Culture: The next day, inoculate 4 L of TB medium (with antibiotics) with the starter culture. Grow the culture at 37°C with shaking (300 RPM) until the optical density at 600 nm (OD600) reaches 0.6.[3]
- Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[3]
- Expression: Continue to incubate the culture for 16-18 hours at 18-21°C with shaking.[3][6]



• Harvesting: Harvest the cells by centrifugation at 5,000-5,200 x g for 15 minutes at 4°C.[3] The cell pellet can be stored at -80°C for later use.

Purification of Recombinant LwCas13a

This protocol details a two-step chromatography procedure for purifying LwCas13a.

Materials:

- Lysis Buffer (50 mM Tris-HCl pH 7.5, 600 mM NaCl, 2 mM DTT, 10% glycerol)[1]
- Protease inhibitor cocktail
- Lysozyme and Benzonase nuclease
- Ni-NTA Agarose resin[7]
- Wash Buffer A (Lysis Buffer with 10 mM Imidazole)[7]
- Elution Buffer (Lysis Buffer with 250-500 mM Imidazole)[7]
- SUMO Protease
- Size-Exclusion Chromatography (SEC) Buffer (10 mM HEPES pH 7.5, 1 M NaCl, 5 mM MgCl₂, 2 mM DTT)[8]
- Storage Buffer (50 mM Tris-HCl pH 7.5, 600 mM NaCl, 5% glycerol, 2 mM DTT)[1]

Procedure:

A. Cell Lysis and Clarification

- Resuspend the frozen cell pellet in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail, lysozyme, and benzonase nuclease.[3]
- Lyse the cells using a microfluidizer or sonication.[3][5]
- Clarify the lysate by centrifugation at 10,000 x g for 1 hour at 4°C.[3][5]



- Filter the supernatant through a 0.22 μm filter.[3]
- B. Ni-NTA Affinity Chromatography
- Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
- Load the cleared lysate onto the equilibrated column.
- Wash the column with at least 10 column volumes of Wash Buffer A to remove unbound proteins.[7]
- Elute the His-tagged LwCas13a protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
- C. SUMO Tag Cleavage
- Pool the fractions containing the LwCas13a protein.
- Add SUMO protease to the pooled fractions to cleave the His6-TwinStrep-SUMO tag. This
 can be done either while the protein is bound to the Ni-NTA resin (on-column cleavage) or
 after elution.[3][4]
- If cleaved in solution, the cleaved tag and the SUMO protease (which is also His-tagged) can be removed by passing the solution over the Ni-NTA resin again and collecting the flow-through.[7]
- D. Size-Exclusion Chromatography (SEC)
- Concentrate the protein solution containing the cleaved LwCas13a.
- Equilibrate a Superdex 200 or similar size-exclusion column with SEC Buffer.[3][8]
- Load the concentrated protein onto the SEC column.
- Collect fractions and analyze by SDS-PAGE to identify those containing pure LwCas13a.[3]
- Pool the pure fractions.



E. Protein Concentration and Storage

- Buffer exchange the pooled fractions into Storage Buffer and concentrate the protein to a desired concentration (e.g., 0.3 μg/μl).[1]
- Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.[8]

Quality Control

A. SDS-PAGE Analysis

Run samples from each stage of the purification process on a 4-12% Bis-Tris SDS-PAGE gel
to monitor the purity and molecular weight of the LwCas13a protein.[5] The expected
molecular weight of the tagged protein is approximately 155.2 kDa, and the cleaved protein
is around 138.5 kDa.[4]

B. LwCas13a Activity Assay

- The collateral RNase activity of the purified LwCas13a can be assessed using a fluorescent reporter assay.[1]
- Principle: In the presence of a target RNA and a guide RNA, LwCas13a becomes activated and cleaves a fluorescently quenched RNA reporter, leading to an increase in fluorescence.
 [1]
- Reaction Setup (20 μL):
 - 2 μL 10x Reaction Buffer (e.g., 400 mM Tris-HCl, 600 mM NaCl, 60 mM MgCl₂, pH 7.3)[9]
 - 0.05-0.5 μL LwCas13a Nuclease (e.g., 10 μM)[10]
 - 0.05-0.5 μL crRNA (e.g., 10 μM)[10]
 - 0.05-0.5 μL Target RNA (e.g., 10 μM)[10]
 - 0.05-0.5 μL ssRNA Reporter (e.g., FAM-BHQ1)[10]
 - Nuclease-free water to 20 μL

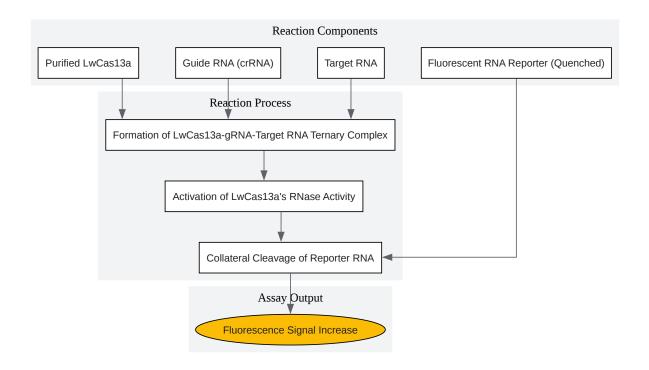


· Procedure:

- Assemble the reaction mixture on ice.
- Incubate at 37°C and monitor the fluorescence signal in real-time using a plate reader.[1]
 An increase in fluorescence over time indicates active LwCas13a.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the LwCas13a activity assay.



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Caption: Logical diagram of the LwCas13a fluorescent activity assay.



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